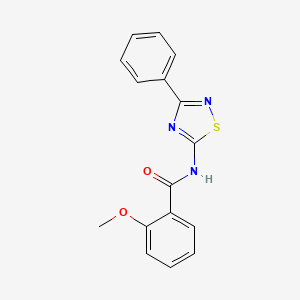

2-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide

Description

2-Methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide is a heterocyclic compound featuring a benzamide core substituted with a methoxy group at the 2-position and linked to a 3-phenyl-1,2,4-thiadiazol-5-yl moiety. This structure places it within a class of bioactive molecules known for their interactions with adenosine receptors, histone deacetylases (HDACs), and other therapeutic targets . The compound’s molecular formula is C16H13N3O2S (molecular weight: ~311.4 g/mol), with the 2-methoxy substitution distinguishing it from analogs with alternative substitution patterns (e.g., 4-methoxy or hydroxy groups) .

Properties

IUPAC Name |

2-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2S/c1-21-13-10-6-5-9-12(13)15(20)18-16-17-14(19-22-16)11-7-3-2-4-8-11/h2-10H,1H3,(H,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNWBJIDJFQIFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=NC(=NS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction yields the desired thiadiazole derivative, which can be characterized using various spectroscopic techniques such as UV, FT-IR, 13C-NMR, and 1H-NMR . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur at the aromatic ring or the thiadiazole ring, using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of other complex molecules and as a ligand in coordination chemistry.

Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide involves its interaction with various molecular targets and pathways. The compound can cross cellular membranes due to its mesoionic nature and relatively good liposolubility, attributed to the presence of the sulfur atom . Once inside the cell, it can interact with biological targets, such as enzymes and receptors, leading to its observed biological activities. The exact molecular targets and pathways involved may vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Structural Variations and Receptor Affinity

Thiadiazolobenzamide derivatives exhibit diverse biological activities depending on substituent positions and additional functional groups. Key comparisons include:

Key Observations :

- Substituent Position: Shifting the methoxy group from the 4- to 2-position (as in the target compound) may alter receptor selectivity. For instance, 4-methoxy analogs show strong adenosine A₃ affinity, while hydroxy analogs favor A₁ receptors .

- Antiproliferative Activity : Benzyloxy-substituted derivatives (e.g., VIa) demonstrate moderate antiproliferative effects against colon cancer cells, suggesting that bulkier substituents enhance HDAC8 binding .

Physicochemical and Pharmacokinetic Properties

Structural modifications influence solubility, molecular weight, and bioavailability:

| Compound | Molecular Weight (g/mol) | Solubility (Predicted) | LogP (Estimated) |

|---|---|---|---|

| Target Compound | 311.4 | Low (hydrophobic core) | ~3.2 |

| 4-Methoxy Analog (LUF5417) | 311.4 | Moderate | ~2.8 |

| Triazole-Substituted Analog (G193-0579) | 406.46 | Very low | ~4.1 |

| Chloroacetamide Analog (H33621) | 267.7 | Low | ~2.5 |

Notes:

Mechanistic Insights from Molecular Docking

Studies on benzamide-thiadiazole hybrids (e.g., VIa-VIc) reveal that substituents like benzyloxy groups enhance interactions with HDAC8’s catalytic pocket. For example:

- VIa forms hydrogen bonds with Asp-101 and His-142 of HDAC8, mimicking the binding mode of SAHA (vorinostat) .

- The 2-methoxy group in the target compound may sterically hinder interactions with narrower active sites (e.g., adenosine receptors) compared to 4-methoxy analogs .

Biological Activity

2-Methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and other biological activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 299.37 g/mol

- SMILES Notation : COc1ccc(cc1)C(=O)Nc1nc(ns1)-c1ccccc1

Antimicrobial Activity

Recent studies have indicated that derivatives of thiadiazole, including this compound, exhibit significant antimicrobial properties. A review highlighted the effectiveness of similar thiadiazole compounds against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as antifungal activity against Candida albicans and Aspergillus niger .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| 8d | A. niger | 32–42 | |

| 8e | C. albicans | 32–42 | |

| 12c | B. cereus | 25 | |

| 12d | S. aureus | >100 |

Anticancer Activity

The anticancer potential of this compound has also been investigated. Thiadiazole derivatives have shown promising results in inhibiting the growth of various cancer cell lines. For instance, compounds with similar structures have demonstrated cytotoxic effects against human breast adenocarcinoma (MCF-7), with IC values indicating significant potency .

Table 2: Cytotoxic Effects Against Cancer Cell Lines

| Compound | Cell Line | IC (μM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 15.63 | |

| Compound B | MDA-MB-231 | 20.00 | |

| Compound C | U-937 | 10.00 |

The mechanism through which these compounds exert their biological effects often involves the induction of apoptosis in cancer cells. For instance, flow cytometry assays have shown that certain thiadiazole derivatives increase p53 expression levels and activate caspase pathways leading to programmed cell death .

Case Studies

Several case studies have explored the efficacy of thiadiazole derivatives in clinical settings:

- Study on Antifungal Activity : A research team evaluated the antifungal properties of a series of thiadiazole derivatives against clinical isolates of Candida. The study found that certain modifications to the phenyl ring enhanced antifungal activity significantly compared to standard treatments like fluconazole.

- Anticancer Research : In another study focusing on breast cancer cell lines, researchers synthesized a series of benzamide derivatives and tested their cytotoxicity against MCF-7 cells. The results indicated that the presence of a methoxy group at specific positions significantly improved anticancer activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.